molecular formula C25H31N3O4 B2698338 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-93-3

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2698338
CAS No.: 618877-93-3
M. Wt: 437.54
InChI Key: WHSOSOLOWVGLAM-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrolone core, a diethylaminoethyl side chain, a propoxybenzoyl group, and a pyridinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the diethylaminoethyl side chain, the propoxybenzoyl group, and the pyridinyl substituent. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrrolone Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diethylaminoethyl Side Chain: This can be achieved through nucleophilic substitution reactions using diethylamine and suitable alkyl halides.

    Attachment of the Propoxybenzoyl Group: This step may involve esterification or acylation reactions using propoxybenzoic acid derivatives.

    Incorporation of the Pyridinyl Substituent: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyridinyl boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like NaBH4 or LiAlH4.

    Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.

    Coupling Reactions: The pyridinyl substituent can participate in coupling reactions, such as Suzuki or Heck coupling, to form new C-C bonds.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, or other electrophiles in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, or halides under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure with a methoxy group instead of a propoxy group.

    1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-ethoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-propoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxybenzoyl group, in particular, may influence its lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-4-17-32-19-12-10-18(11-13-19)23(29)21-22(20-9-7-8-14-26-20)28(25(31)24(21)30)16-15-27(5-2)6-3/h7-14,22,29H,4-6,15-17H2,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBCIVNQILLAEF-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CC=N3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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